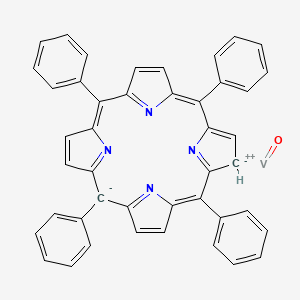
Tetraphenyl porphine vanadium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenyl porphine vanadium oxide is a metalloporphyrin compound with the molecular formula C₄₄H₂₈N₄OV It is known for its unique structure, where a vanadium ion is coordinated to a tetraphenyl porphine ligand with an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl porphine vanadium oxide typically involves a two-step process. Initially, tetraphenyl porphine is synthesized through the condensation of benzaldehyde and pyrrole under acidic conditions. The resulting tetraphenyl porphine is then reacted with a vanadium precursor, such as vanadyl sulfate, in the presence of a base to form the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetraphenyl porphine vanadium oxide undergoes various chemical reactions, including:
Oxidation: It can catalyze the oxidation of organic substrates, such as the oxidation of toluene to benzoic acid.
Reduction: The compound can participate in redox reactions, where the vanadium center undergoes changes in oxidation state.
Substitution: Ligand substitution reactions can occur, where the oxo group or other ligands coordinated to the vanadium center are replaced by different ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, with reactions typically conducted at elevated temperatures and pressures.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used under mild conditions.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and may be facilitated by heating.
Major Products:
Oxidation: The major product of toluene oxidation is benzoic acid.
Reduction: Reduced forms of the vanadium complex.
Substitution: New vanadium complexes with different ligands.
Scientific Research Applications
Tetraphenyl porphine vanadium oxide has a wide range of scientific research applications:
Biology: The compound serves as a model for studying the active sites of metalloenzymes, particularly those involving vanadium.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of sensors and materials for gas detection, particularly methane.
Mechanism of Action
The mechanism of action of tetraphenyl porphine vanadium oxide involves the coordination of substrates to the vanadium center, followed by electron transfer processes. The oxo group plays a crucial role in facilitating redox reactions. The compound can mimic the catalytic activity of natural enzymes, such as cytochrome P450, by providing a similar environment for substrate binding and transformation .
Comparison with Similar Compounds
- Tetraphenyl porphine manganese oxide
- Tetraphenyl porphine iron oxide
- Tetraphenyl porphine cobalt oxide
Comparison: Tetraphenyl porphine vanadium oxide is unique due to the specific redox properties of vanadium, which differ from those of manganese, iron, and cobalt. The vanadium center provides distinct catalytic activities and stability, making it suitable for specific applications such as methane detection and oxidation reactions .
Properties
Molecular Formula |
C44H28N4OV |
|---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
oxovanadium(2+);5,10,15,20-tetraphenyl-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C44H28N4.O.V/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;;/q-2;;+2 |
InChI Key |
WDCQRRQLLCXEFB-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=CC=C6)C=C5)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9.O=[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


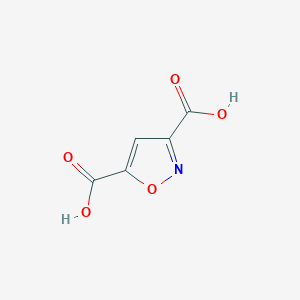
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
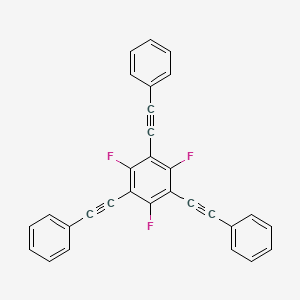

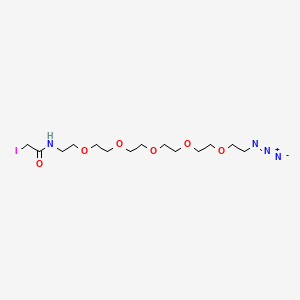

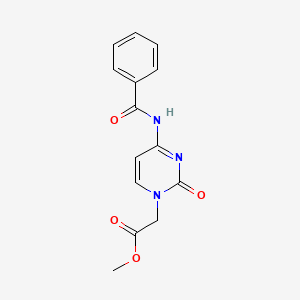

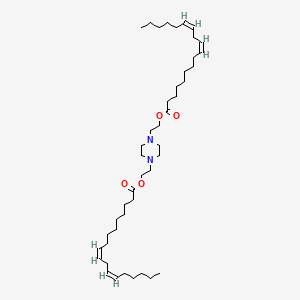

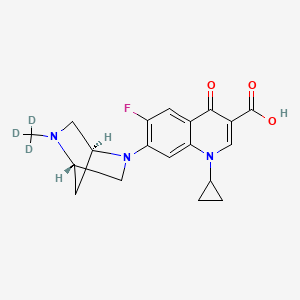
![N-[(3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl]-2-fluoro-4-(2-methylpyrazol-3-yl)benzamide](/img/structure/B11928636.png)
![Butanedioic acid, 1-[(1R)-2-[[(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl]oxy]-1-[(S)-(benzoylamino)phenylmethyl]-2-oxoethyl] 4-(2,5-dioxo-1-pyrrolidinyl) ester](/img/structure/B11928639.png)

